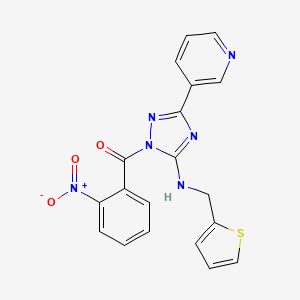
1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as N-(2-thienylmethyl)-1-(2-nitrophenyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine or NPTTA.
Mécanisme D'action
The mechanism of action of 1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of parasitic cells by disrupting the mitochondrial membrane potential and inducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cancer and parasitic cells. It inhibits the expression of key proteins involved in cell cycle regulation and DNA replication, leading to the arrest of cell growth and division. It also induces the production of reactive oxygen species, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments include its potent antitumor and antiparasitic activity, its relatively low toxicity, and its ability to induce apoptosis in cancer cells. However, the limitations include its poor solubility in water and its potential to cause cytotoxicity in normal cells.
Orientations Futures
1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has promising potential for the development of new anticancer and antiparasitic drugs. Future research directions include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the investigation of its potential in combination with other drugs. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other fields, such as material science and catalysis.
In conclusion, this compound is a chemical compound with significant potential for scientific research and development. Its potent antitumor and antiparasitic activity, along with its relatively low toxicity, make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Applications De Recherche Scientifique
1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also shows promising activity against parasitic infections, such as malaria and leishmaniasis.
Propriétés
IUPAC Name |
(2-nitrophenyl)-[3-pyridin-3-yl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-18(15-7-1-2-8-16(15)25(27)28)24-19(21-12-14-6-4-10-29-14)22-17(23-24)13-5-3-9-20-11-13/h1-11H,12H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPVHWAEXKVAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4231540.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4231543.png)
![N-(5-chloro-2-methylphenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4231552.png)
![3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4231557.png)
![2-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B4231564.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4231568.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231571.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide](/img/structure/B4231578.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4231582.png)
![6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate](/img/structure/B4231584.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4231608.png)
![2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4231617.png)
![1-(5-chloro-2-methylphenyl)-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine](/img/structure/B4231623.png)
![3,4-dichloro-N-[2-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4231626.png)
